molecular formula C24H23N5O4 B2802835 5-ethyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921880-74-2

5-ethyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

货号: B2802835
CAS 编号: 921880-74-2
分子量: 445.479
InChI 键: IWJQLCRGDHGDTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-ethyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation , and their overexpression is frequently associated with hematological malignancies and solid tumors, making them a compelling target for oncological research. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and dysregulating downstream signaling pathways that control apoptosis and cell cycle progression . Its primary research value lies in its utility as a chemical probe to elucidate the complex biological roles of PIM kinases in cancer cell survival mechanisms, therapeutic resistance, and tumorigenesis . Researchers employ this inhibitor in vitro to investigate synthetic lethal interactions, to explore its efficacy in combination with other targeted agents, and to validate PIM kinase as a therapeutic target in various disease models.

属性

IUPAC Name

5-ethyl-7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-2-26-15-18(21-19(16-26)23(31)29(25-21)17-7-4-3-5-8-17)22(30)27-10-12-28(13-11-27)24(32)20-9-6-14-33-20/h3-9,14-16H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJQLCRGDHGDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Key Observations :

  • Replacement of the furan-2-carbonyl group with a 2-fluorophenyl () increases molecular weight (445.5 vs.
  • The imidazo[4,5-b]pyridine core in differs in aromaticity and hydrogen-bonding capacity, which may alter target selectivity .

Analogs with Varied Alkyl Chains or Aryl Groups

Compound Name Core Structure Substituent at Position 5 Molecular Formula Activity/Notes
7-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3(5H)-one 2-Methoxyethyl Not Provided Improved solubility (predicted)
4-(4-Chlorophenyl)-2-(5-ethyl-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)pyrazolo[4,3-c]pyridin-2-yl)thiazole Pyrazolo[4,3-c]pyridine 4-Methoxybenzylidene C32H27ClN4O2S Antineoplastic (superior to cisplatin)

Key Observations :

  • Substituting ethyl with 2-methoxyethyl () may enhance aqueous solubility due to the polar methoxy group .
  • The thiazole hybrid in demonstrates significant antineoplastic activity, suggesting that pyrazolo-pyridine derivatives with extended aromatic systems (e.g., thiazole) exhibit enhanced cytotoxicity .

Pyrazolo-Pyrimidinone Derivatives with Piperazine Moieties

Compound Name Core Structure Substituents Molecular Formula Activity/Notes
5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one 2-Ethoxyphenyl, methyl, propyl C17H20N4O2 Phosphodiesterase (PDE) inhibitor
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidin-7(4H)-one Trifluoromethyl, nitro C20H12F6N4O3 Undisclosed (structural diversity)

Key Observations :

  • The pyrazolo[4,3-d]pyrimidin-7-one core in is associated with PDE inhibition, implying that the target compound’s piperazine-furan moiety could be tailored for similar enzymatic targets .
  • Electron-withdrawing groups (e.g., trifluoromethyl , nitro ) in may influence electronic properties and binding affinity .

常见问题

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, including cyclization to form the pyrazolo[4,3-c]pyridinone core and subsequent piperazine coupling. Key steps include:

  • Core formation : Reacting substituted hydrazines with carbonyl precursors under acidic conditions (e.g., HCl/EtOH) to generate the pyrazolo-pyridinone scaffold .
  • Piperazine coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the furan-2-carbonyl-piperazine moiety. Microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields >75% .
  • Purification : Column chromatography (e.g., silica gel, hexane/EtOAC gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can structural characterization be rigorously validated for this compound?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at N5, phenyl at C2) .
  • HPLC-MS : Purity assessment and molecular weight verification (e.g., ESI-MS m/z calculated vs. observed) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?

Discrepancies in cytotoxicity (e.g., IC50 ranging from 1–10 µM) may arise from assay conditions or cellular uptake variations. Mitigation strategies include:

  • Standardized protocols : Use uniform cell lines (e.g., HeLa, DU145) and incubation times (48–72 hrs) .
  • Mechanistic studies : Compare target engagement (e.g., kinase inhibition profiling) to isolate structure-activity relationships (SAR) .
  • Solubility optimization : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives due to precipitation .

Q. How do structural modifications (e.g., substituents on piperazine or furan) influence bioactivity?

SAR studies highlight critical functional groups:

ModificationImpact on ActivityExample Data
Furan-2-carbonyl vs. acetyl-piperazineEnhanced kinase inhibition (IC50 ↓ 40%) due to π-π stacking with ATP-binding pockets .
Ethyl vs. methyl at N5Improved metabolic stability (t1/2 ↑ 2.5× in liver microsomes) .
Phenyl at C2Essential for maintaining cytotoxicity; replacement with alkyl groups reduces potency by >90% .

Q. What experimental designs are recommended for probing its anti-inflammatory mechanisms?

  • In vitro models : LPS-stimulated macrophages to measure TNF-α/IL-6 suppression (dose-response: 0.1–10 µM) .
  • Pathway analysis : Western blotting for NF-κB/p65 nuclear translocation and IκBα degradation .
  • Selectivity screening : Compare activity against COX-1/2 and LOX enzymes to rule off-target effects .

Methodological Notes

  • Contradiction resolution : When synthesis yields vary (e.g., 50–80%), optimize stoichiometry (1:1.2 molar ratio for core:piperazine) and monitor intermediates via TLC .
  • Data reproducibility : Use internal standards (e.g., deuterated DMSO for NMR) and triplicate assays ± SEM .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。